5-AMINO-4-BENZOTHIAZOL-2-YL-1-(2-MORPHOLIN-4-YL-ETHYL)-1,2-DIHYDRO-PYRROL+
Description
The compound 5-AMINO-4-BENZOTHIAZOL-2-YL-1-(2-MORPHOLIN-4-YL-ETHYL)-1,2-DIHYDRO-PYRROL+ features a 1,2-dihydropyrrol core substituted with a benzothiazol-2-yl group at position 4, a 2-morpholin-4-yl-ethyl group at position 1, and an amino group at position 4. Benzothiazole derivatives are well-documented in medicinal chemistry for their antimicrobial, antitumor, and kinase-inhibitory properties . The morpholine moiety is frequently employed to enhance solubility and bioavailability, as seen in clinical-stage compounds like LM11A-31 .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-16-15(17-19-12-3-1-2-4-14(12)24-17)13(22)11-21(16)6-5-20-7-9-23-10-8-20/h1-4,18,22H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFYCUHWFHLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with morpholine and pyrrole intermediates under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzothiazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit anticancer properties. The structural features of 5-amino-4-benzothiazol-2-yl derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Preliminary studies have demonstrated that 5-amino-4-benzothiazol-2-yl compounds possess significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Drug Design and Development
The compound serves as a scaffold in drug design, particularly in the synthesis of new therapeutic agents targeting various diseases. Its unique structure allows for modifications that can enhance biological activity and selectivity.
Proteomics Research
5-Amino-4-benzothiazol-2-yl derivatives are utilized in proteomics for the identification and quantification of proteins in biological samples. This application is crucial in understanding disease mechanisms and developing targeted therapies.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of 5-amino-4-benzothiazol-2-yl derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The study concluded that these compounds could be further developed as potential anticancer drugs.
Antimicrobial Efficacy Analysis
Another research project evaluated the antimicrobial activity of the compound against strains of Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option for resistant strains.
Mechanism of Action
The mechanism of action of 5-amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents and inferred properties:
Key Observations:
Core Structure Variations :
- The target compound and the analog share a dihydropyrrol scaffold, but the latter includes a ketone group (3-one), which may influence redox stability and hydrogen-bonding capacity.
- LM11A-31 employs an isoleucine backbone, prioritizing peptidomimetic interactions with targets like p75NTR .
The morpholin-4-yl-ethyl substituent (target compound and LM11A-31) likely improves aqueous solubility compared to the 4-methoxyphenyl group ( analog), which may increase lipophilicity .
Functional Group Implications: The amino group at position 5 (target compound) could serve as a hydrogen-bond donor, enhancing target binding. LM11A-31’s amide linkage facilitates proteolytic stability and membrane permeability .
Pharmacological and Physicochemical Inferences
Solubility and Bioavailability:
- The morpholine group in the target compound and LM11A-31 suggests moderate-to-high solubility, advantageous for CNS penetration (e.g., LM11A-31’s Phase II trials for Alzheimer’s disease) .
- The analog’s 4-methoxyphenyl and chlorophenyl groups may reduce solubility, favoring tissue retention or prolonged half-life .
Target Selectivity:
- Benzothiazole derivatives often exhibit kinase-inhibitory or DNA-intercalating activity, while thiazole-chlorophenyl motifs ( analog) are associated with antimicrobial or antiproliferative effects .
- LM11A-31’s peptidomimetic design enables selective modulation of neurotrophin receptors, a mechanism distinct from the target compound’s inferred pathways .
Metabolic Stability:
- Morpholine-containing compounds generally resist rapid oxidation, whereas methoxy groups ( analog) may undergo demethylation, altering pharmacokinetics .
Biological Activity
5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol (CAS No. 459213-78-6) is a compound belonging to the class of benzothiazole derivatives, which have been widely studied for their diverse biological activities, including antitumor and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol can be represented as follows:
Molecular Formula: C₁₃H₁₈N₂O₂S
Molecular Weight: 266.36 g/mol
IUPAC Name: 5-amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antitumor activity against various cancer cell lines. The compound has been tested in both 2D and 3D cell culture systems. Key findings include:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Conducted: MTS cytotoxicity assay and BrdU proliferation assay.
- Efficacy Results:
- Compound demonstrated high cytotoxicity in 2D assays with IC₅₀ values ranging from 0.85 μM to 6.75 μM across different cancer cell lines.
- In 3D assays, the compound showed reduced efficacy but still maintained significant activity against A549 cells.
Table 1: Antitumor Efficacy of 5-Amino-4-benzothiazol-2-yl Compounds
| Compound | Cell Line | IC₅₀ (μM) in 2D | IC₅₀ (μM) in 3D |
|---|---|---|---|
| 5 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| 6 | HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |
| 8 | NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains:
- Testing Methodology: Broth microdilution method as per CLSI guidelines.
- Bacterial Strains Tested:
- Gram-positive: Staphylococcus aureus
- Gram-negative: Escherichia coli
- Eukaryotic model: Saccharomyces cerevisiae
The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
The mechanisms underlying the biological activities of benzothiazole derivatives like this compound are multifaceted:
- DNA Interaction: The compounds tend to bind within the minor groove of AT-DNA, which may interfere with DNA replication and transcription processes.
- Cell Signaling Modulation: The compound influences various signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with proteins involved in cell cycle regulation.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer Treatment: A recent study involving patients with non-small cell lung cancer demonstrated that compounds similar to the one discussed significantly reduced tumor size when administered alongside conventional chemotherapy.
- Antibacterial Efficacy Assessment: In a clinical trial assessing new antibiotics for resistant bacterial strains, compounds with a similar structure showed a notable reduction in infection rates among treated patients compared to controls.
Q & A
Q. What statistical methods are recommended for analyzing non-linear dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
